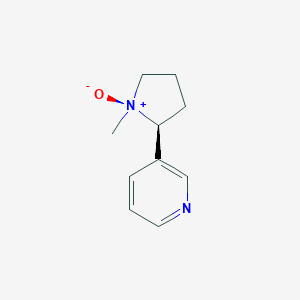

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine

Description

Properties

IUPAC Name |

3-[(1S,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFBQHICRCUQJJ-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51095-86-4 | |

| Record name | Nicotine N'-oxide, (1'S,2'S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1â??S,2â??S)-trans-Nicotine 1â??-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINE N'-OXIDE, (1'S,2'S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V35J35GP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Nicotine-cis-N-oxide, also known as (1S,2S)-syn-Nicotine N’-oxide or 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are located in the central nervous system, at interganglionic junctions of the autonomic nervous system, and on target organs throughout the body as part of the parasympathetic autonomic nervous system.

Biochemical Pathways

Nicotine-cis-N-oxide is a stereoisomer of the naturally occurring nicotine metabolite, nicotine-1’-N-oxide. It is a potential intermediate in the N-demethylation of nicotine

Result of Action

It is known that the compound is a metabolite of nicotine. It is also known that N-1’-oxidation of nicotine is a metabolic transformation that results in the formation of a more polar and water-soluble product.

Action Environment

The action, efficacy, and stability of Nicotine-cis-N-oxide can be influenced by various environmental factors. For instance, the compound is the major species at pH 7.3

Biochemical Analysis

Biochemical Properties

Nicotine-cis-N-oxide plays a crucial role in biochemical reactions, particularly in the metabolism of nicotine. It is formed through the oxidation of nicotine by flavin-containing monooxygenase enzymes. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its further metabolism. The interaction with these enzymes is essential for the detoxification and elimination of nicotine from the body. Nicotine-cis-N-oxide also interacts with nicotinic acetylcholine receptors, influencing their activity and potentially modulating neurotransmission.

Cellular Effects

Nicotine-cis-N-oxide affects various types of cells and cellular processes. It has been shown to influence mitochondrial function, impacting the mitochondrial respiratory chain, oxidative stress, and calcium homeostasis. These effects can alter cellular metabolism and energy production. Additionally, Nicotine-cis-N-oxide can modulate cell signaling pathways, including those involved in apoptosis and cell survival. It also affects gene expression, potentially leading to changes in the expression of genes related to oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of Nicotine-cis-N-oxide involves its interaction with several biomolecules. It binds to nicotinic acetylcholine receptors, altering their conformation and activity. This binding can lead to the activation or inhibition of downstream signaling pathways, affecting neurotransmission and cellular responses. Nicotine-cis-N-oxide also undergoes enzymatic oxidation by flavin-containing monooxygenase enzymes, leading to the formation of other metabolites. These interactions and transformations are crucial for its biological activity and effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nicotine-cis-N-oxide can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that Nicotine-cis-N-oxide can have sustained effects on cellular function, including prolonged alterations in mitochondrial activity and oxidative stress. These temporal effects are important for understanding its long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of Nicotine-cis-N-oxide vary with different dosages in animal models. At low doses, it can modulate neurotransmission and cellular metabolism without causing significant toxicity. At higher doses, Nicotine-cis-N-oxide can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and cell death. These dosage-dependent effects are critical for determining the safe and effective use of Nicotine-cis-N-oxide in research and potential therapeutic applications.

Metabolic Pathways

Nicotine-cis-N-oxide is involved in several metabolic pathways, primarily related to nicotine metabolism. It is formed through the oxidation of nicotine by flavin-containing monooxygenase enzymes and can be further metabolized by cytochrome P450 enzymes. These metabolic pathways are essential for the detoxification and elimination of nicotine from the body. Nicotine-cis-N-oxide can also influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of Nicotine-cis-N-oxide within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes by specific transporters, including those in the multidrug and toxic compound extrusion (MATE) family. These transporters facilitate the movement of Nicotine-cis-N-oxide into and out of cells, influencing its localization and accumulation. The distribution of Nicotine-cis-N-oxide within tissues can affect its biological activity and overall impact on the organism.

Subcellular Localization

Nicotine-cis-N-oxide is localized in various subcellular compartments, including the mitochondria and peroxisomes. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of Nicotine-cis-N-oxide can affect its activity and function, particularly in relation to mitochondrial and peroxisomal processes. Understanding its subcellular distribution is crucial for elucidating its role in cellular metabolism and function.

Biological Activity

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine, commonly referred to as nicotine N-oxide, is a derivative of nicotine that has garnered interest due to its unique biological properties. This compound is characterized by its pyridine and pyrrolidine ring structures, which contribute to its pharmacological activity. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and toxicology.

- Chemical Formula : C₁₀H₁₄N₂O

- Molecular Weight : 178.23 g/mol

- CAS Registry Number : 2820-55-5

- IUPAC Name : this compound

Nicotine N-oxide acts primarily as an agonist at nicotinic acetylcholine receptors (nAChRs). These receptors are pivotal in neurotransmission and are implicated in various physiological processes including muscle contraction, cognitive function, and reward pathways.

Key Mechanisms:

- Receptor Activation : It stimulates nAChRs, leading to increased calcium ion influx and subsequent neuronal excitability.

- Neurotransmitter Release : Enhances the release of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and addiction pathways.

Pharmacological Effects

The biological activity of nicotine N-oxide has been studied in various contexts:

- Cognitive Enhancement : Research indicates that nicotine derivatives can improve cognitive functions such as attention and memory. Studies have shown that nicotine N-oxide may enhance synaptic plasticity, a mechanism underlying learning and memory .

- Neuroprotective Effects : Some studies suggest that nicotine N-oxide exhibits neuroprotective properties in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells .

- Cardiovascular Effects : Nicotine N-oxide may influence cardiovascular health by modulating heart rate and vascular tone through its action on nAChRs located in the cardiovascular system .

Toxicological Profile

While nicotine N-oxide has beneficial effects, it is essential to consider its toxicological aspects:

- Potential for Addiction : Similar to nicotine, prolonged exposure to nicotine N-oxide may lead to dependence due to its reinforcing properties .

- Side Effects : Adverse effects can include nausea, dizziness, and increased heart rate, which are common with many nicotinic compounds.

Study 1: Cognitive Enhancement

A double-blind placebo-controlled trial examined the effects of nicotine N-oxide on cognitive performance in healthy adults. Results indicated significant improvements in attention tasks compared to placebo groups .

Study 2: Neuroprotection in Alzheimer's Models

In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that nicotine N-oxide significantly reduced cell death rates compared to untreated controls. This suggests a protective role against neurodegeneration .

Data Table: Biological Activities of Nicotine N-Oxide

Scientific Research Applications

Pharmacological Applications

1. Nicotine Metabolism Studies

- Nicotine N'-oxide is a significant metabolite of nicotine, and understanding its formation helps in elucidating nicotine's pharmacokinetics. Studies have shown that it represents a major species at physiological pH (7.3), which is crucial for assessing nicotine's effects on human health and addiction mechanisms .

2. Anti-addictive Properties

- Research indicates that nicotine N'-oxide may exhibit anti-addictive properties. It has been studied for its potential to modulate the addictive effects of nicotine, providing insights into new therapeutic approaches for smoking cessation .

3. Neuropharmacological Effects

- The compound has been investigated for its neuropharmacological effects, particularly in relation to cognitive enhancement and neuroprotection. Its structural similarity to nicotine suggests that it may interact with nicotinic acetylcholine receptors, potentially influencing cognitive functions .

Toxicological Studies

1. Toxicity Assessment

- As a derivative of nicotine, the toxicity profile of nicotine N'-oxide has been evaluated in various studies to understand its safety and potential risks associated with exposure. These assessments are essential for regulatory purposes and public health considerations .

2. Environmental Impact

- Studies have also focused on the environmental persistence of nicotine derivatives, including N'-oxide. Understanding their degradation pathways and ecological effects is vital for assessing the environmental risks of tobacco products .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Nicotine Metabolism in Humans | Examined the metabolic pathway of nicotine leading to the formation of N'-oxide | Identified as a major metabolite; implications for addiction treatment |

| Neuroprotective Effects | Investigated the neuroprotective properties of nicotine N'-oxide in animal models | Showed potential cognitive enhancement effects; further research needed |

| Toxicological Profile | Assessed the acute and chronic toxicity of nicotine N'-oxide | Established a safety profile; recommended limits for exposure |

Comparison with Similar Compounds

Key Properties :

- Polarity : Enhanced by the N-oxide group, improving aqueous solubility.

- Stereochemical Influence : The (1S,2S) configuration dictates binding specificity to biological targets, such as nicotinic acetylcholine receptors .

- Applications: Investigated in medicinal chemistry for receptor modulation and as a synthetic intermediate in organosilicon chemistry .

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-Pyridine Motifs

Key Observations :

- N-Oxide Functionalization: The target compound’s N-oxide group increases polarity and receptor-binding specificity compared to non-oxidized analogues like (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine .

- Stereoisomerism : The (1S,2S) configuration distinguishes it from the (1R,2S) stereoisomer (CAS 51020-67-8), which may exhibit divergent biological activities due to enantioselective receptor interactions .

Positional and Functional Group Isomers

| Compound Name | Structural Variation | Molecular Weight (g/mol) | Key Differences | References |

|---|---|---|---|---|

| 3-(Pyridin-2-yl)pyrrolidine | Pyridine attached at pyrrolidine C3 | 148.20 | Altered steric hindrance; varied receptor binding | |

| 2-(Chloromethyl)pyridine | Chloromethyl group at pyridine C2 | 127.57 | Higher electrophilicity; used in cross-coupling | |

| 3-(3-Pyridyl)-2-propen-1-ol | Allylic alcohol substituent | 149.19 | Reactivity in conjugation reactions |

Key Observations :

- Substituent Position : Moving the pyrrolidine group from pyridine C3 to C2 (e.g., 2-(Chloromethyl)pyridine) drastically alters electronic properties and synthetic utility .

- Functional Group Impact : The allylic alcohol in 3-(3-Pyridyl)-2-propen-1-ol introduces redox activity absent in the target compound .

Enantiomeric and Stereochemical Comparisons

Key Observations :

- Enantioselectivity : The (1S,2S) configuration of the target compound enhances receptor interaction compared to its (1R,2S) counterpart, which may exhibit weaker binding .

- Hydroxyl vs. N-Oxide : Replacing the N-oxide with a hydroxyl group (as in (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol) shifts activity toward transporter inhibition rather than receptor modulation .

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

A widely cited industrial process involves the reaction of (S)-nicotine with hydrogen peroxide (H₂O₂) in the presence of a non-oxidizing acid catalyst. For example, a patent describes the use of 30% aqueous H₂O₂ and citric acid (pKa < 5) at 80°C to achieve >90% conversion to the trans-isomer (1S,2S configuration). The reaction proceeds via electrophilic attack on the pyrrolidine nitrogen, followed by peroxide-mediated oxygen transfer. Key parameters include:

-

Temperature : 80°C (maintained via exothermic reaction control)

This method prioritizes trans-selectivity, critical for preserving the stereochemical integrity of the target compound.

Metal-Catalyzed Oxidation

Alternative routes employ transition metals to facilitate oxidation. A crystallographic study reports the use of manganese(II) chloride (MnCl₂) in concentrated hydrochloric acid at 80°C, yielding crystalline (1S,2S)-nicotine N-oxide. While this method avoids peroxides, it introduces challenges in metal residue removal and scales less efficiently than H₂O₂-based approaches.

Stereochemical Control and Isomer Separation

The (1S,2S) configuration is thermodynamically favored under acidic conditions due to reduced steric strain between the N-oxide oxygen and the pyridine ring. However, reaction conditions profoundly influence isomer distribution:

Post-synthesis, isomers are separable via recrystallization or chromatographic methods. The patent describes azeotropic distillation with n-propanol to dehydrate the reaction mixture, followed by molecular sieve treatment to isolate >95% pure (1S,2S)-isomer.

Industrial-Scale Production Optimizations

Large-scale manufacturing introduces unique engineering considerations:

Continuous Flow Reactor Design

To manage exothermicity, semi-continuous systems introduce nicotine into preheated H₂O₂/citric acid solutions at 5 L/h, maintaining 80°C through reaction enthalpy. This approach reduces thermal runaway risks and improves batch consistency.

Dehydration and Purification

Post-oxidation, water removal is critical for stability. Industrial protocols employ:

-

Azeotropic distillation : n-Propanol/water mixtures reduce residual moisture to <0.5%

-

Molecular sieves : 3Å sieves achieve final moisture levels <0.1%

Analytical Characterization

Post-synthetic verification relies on spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

Mass Spectrometry

Electron ionization (EI-MS) shows a molecular ion at m/z 178.11 ([M]⁺), with key fragments at m/z 133 (pyridine ring loss) and 84 (pyrrolidine N-oxide).

Comparative Analysis of Synthetic Methods

| Method | Selectivity (trans:cis) | Scalability | Purity Post-Purification |

|---|---|---|---|

| H₂O₂/Citric Acid | 95:5 | Industrial | >99% |

| MnCl₂/HCl | 90:10 | Lab-scale | ~90% |

The H₂O₂ method excels in stereocontrol and scalability, while metal-catalyzed routes offer alternatives for specialized applications requiring crystalline products .

Q & A

Q. What experimental methods are used to confirm the stereochemistry of 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine?

Stereochemical confirmation relies on chiral HPLC to separate enantiomers and X-ray crystallography to resolve absolute configuration. Comparative analysis with known enantiomers (e.g., (R)-isomers) can validate stereochemical assignments. For example, enantiomers of structurally similar pyrrolidinylpyridine derivatives exhibit distinct retention times in chiral columns, enabling unambiguous identification .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to map proton environments and confirm the N-oxide group.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (178.23 g/mol) and isotopic patterns.

- Infrared (IR) spectroscopy to identify the N-O stretching vibration (~1250–1350 cm⁻¹).

Data from authoritative databases like PubChem and EPA DSSTox provide reference spectra for validation .

Q. How can researchers design an initial synthetic route for this compound?

Start with retrosynthetic analysis to break the structure into pyrrolidine and pyridine precursors. Literature-based approaches for similar N-oxide derivatives suggest:

- Oxidation of tertiary amines (e.g., using H₂O₂ or mCPBA) to form the N-oxide moiety.

- Stereoselective coupling of chiral pyrrolidine intermediates with pyridine rings.

Use platforms like SciFinder to identify analogous reactions and optimize conditions for pilot-scale synthesis .

Advanced Questions

Q. How can synthetic yields be optimized for large-scale production?

Key variables include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Lower temperatures (0–5°C) stabilize reactive intermediates during oxidation steps.

Reaction optimization tables in synthetic studies (e.g., yields under varying conditions) provide empirical guidance .

Q. How should contradictory data in receptor binding assays be addressed?

Contradictions may arise from:

- Purity issues : Validate compound integrity via HPLC (>95% purity) and elemental analysis.

- Assay variability : Standardize protocols (e.g., buffer pH, incubation time) across replicates.

- Stereochemical interference : Test enantiomers separately, as biological activity often differs significantly between (S)- and (R)-forms .

Q. What experimental designs are suitable for assessing biological activity in vivo?

Adopt a split-plot design to control variables:

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Molecular docking : Use SMILES/InChIKey (e.g., from PubChem) to model binding to receptors like nicotinic acetylcholine receptors.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR analysis : Corrogate structural features (e.g., N-oxide polarity) with activity data from analogs .

Q. What strategies resolve discrepancies in pharmacokinetic data across studies?

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., half-life variability).

- Interspecies scaling : Adjust for metabolic differences between animal models and humans.

- Probe metabolic pathways : Use LC-MS/MS to detect metabolites that may influence bioavailability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.